![molecular formula C7H14N2O4S2 B13927154 2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)-](/img/structure/B13927154.png)
2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)- is a chemical compound with the molecular formula C7H14N2O4S2 and a molecular weight of 254.33 g/mol . This compound is characterized by its spirocyclic structure, which includes two nitrogen atoms and two methylsulfonyl groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)- involves several steps. One common method includes the reaction of a suitable precursor with methylsulfonyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Applications De Recherche Scientifique
2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)- is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its chemical structure and the nature of the target. The presence of the spirocyclic structure and the methylsulfonyl groups allows it to form stable complexes with the target molecules, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)- can be compared with other similar compounds such as:
2-methanesulfonyl-2,6-diazaspiro[3.3]heptane: This compound has a similar spirocyclic structure but with only one methylsulfonyl group.
2,6-Diazaspiro[3.4]octane: This compound has a larger ring size, which can affect its chemical properties and reactivity.
2,6-Diazaspiro[3.5]nonane: Another related compound with an even larger ring size, offering different steric and electronic properties.
The uniqueness of 2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)- lies in its specific combination of the spirocyclic structure and the presence of two methylsulfonyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H14N2O4S2 |
|---|---|
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
2,6-bis(methylsulfonyl)-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C7H14N2O4S2/c1-14(10,11)8-3-7(4-8)5-9(6-7)15(2,12)13/h3-6H2,1-2H3 |
Clé InChI |
GKXSOXMBYTXKEA-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N1CC2(C1)CN(C2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


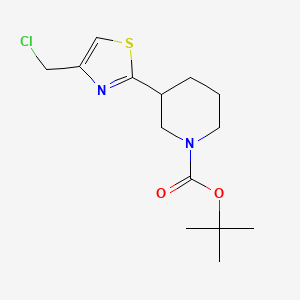
![2-Methoxy-5-methyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B13927083.png)
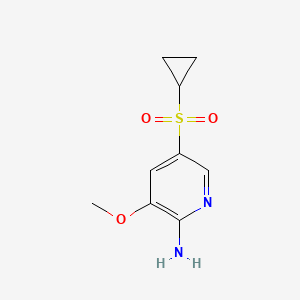
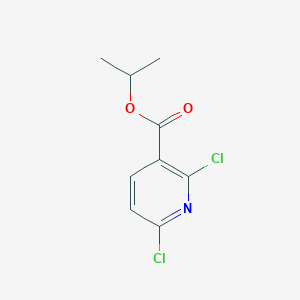


![N-(5-chloro-2-pyridinyl)-6-Azaspiro[2.5]octane-5-methanamine](/img/structure/B13927125.png)

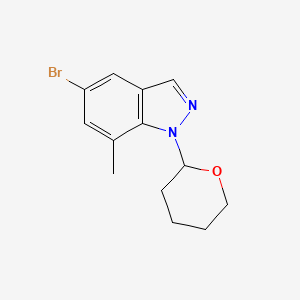
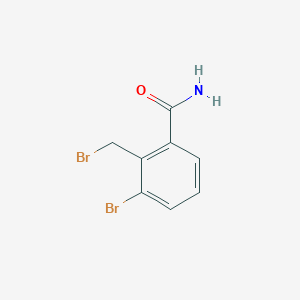
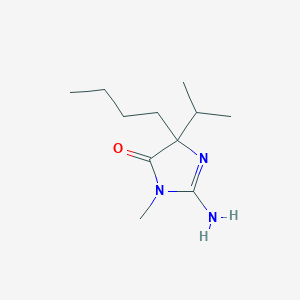
![Tert-butyl 3-bromo-6A,7,9,10-tetrahydropyrazino[1,2-D]pyrido[3,2-B][1,4]oxazine-8(6H)-carboxylate](/img/structure/B13927149.png)


